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Compound of Interest

Compound Name:
2-Azidoethan-1-amine

hydrochloride

CAS No.: 118508-67-1

Cat. No.: B3088314 Get Quote

Executive Summary
2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a bifunctional "Click Chemistry"

linker essential for bioconjugation, PROTAC linker design, and surface functionalization. While

structurally simple (

), its high nitrogen content renders it energetically unstable in its free base form. This guide
analyzes its molecular geometry, provides validated spectroscopic data, and details a safety-
critical synthesis protocol that prioritizes the stable hydrochloride salt over the volatile free
base.

Molecular Architecture & Physicochemical
Properties
Structural Geometry
The molecule consists of a short ethyl (

) spacer separating two distinct nitrogenous functional groups: a linear azide (

) and a tetrahedral ammonium cation (

).
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Azide Terminus: The azide group adopts a linear resonance structure (

). The

bond typically measures ~1.24 Å, while the

bond is slightly shorter (~1.13 Å), reflecting significant double/triple bond character.

Ammonium Terminus: In the hydrochloride salt form, the amine is protonated (

hybridized), forming a tetrahedral geometry. This protonation is critical for stability, as it
reduces the vapor pressure and prevents the formation of the volatile, explosive free base.

Lattice Structure: The chloride counterion (

) stabilizes the lattice through electrostatic interactions and hydrogen bonding with the
ammonium protons (

).

Physicochemical Data Table
Property Value Context/Significance

Formula
Salt form (Free base:

)

Molecular Weight 122.56 g/mol
Low MW facilitates high atom

economy in linkers.

Physical State Beige/White Solid
Hygroscopic; store under inert

gas at -20°C.

Melting Point >78°C (Decomposes)
Warning: Do not heat neat

material above 70°C.

Solubility , MeOH, DMSO
High polarity due to ionic salt

character.

C/N Ratio 0.5 (2 C / 4 N)

Critical Hazard: Ratio < 1

indicates high explosive

potential.
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Structural Visualization
The following diagram illustrates the connectivity and the electrostatic stabilization provided by

the hydrochloride salt.

Figure 1: Connectivity of 2-Azidoethan-1-amine HCl showing the stabilizing ionic interaction.
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Spectroscopic Characterization
To validate the synthesis or purity of the compound, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance ( NMR)
Solvent: Deuterium Oxide (

) is the standard solvent due to the salt's polarity.

Key Shifts:

3.70 ppm (t, 2H): Methylene group adjacent to the azide (

). The azide is electron-withdrawing, deshielding these protons.

3.20 ppm (t, 2H): Methylene group adjacent to the ammonium (

).

Coupling (
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): ~5.8 Hz (Triplet splitting due to adjacent

).

Infrared Spectroscopy (FT-IR)
Diagnostic Peak:2100–2150 cm⁻¹.

Assignment: Asymmetric azide stretching vibration (

). This is the strongest and most characteristic peak. Absence of this peak indicates
decomposition.

Synthesis & Safety-Critical Protocol
Safety Warning (The Rule of Six): Organic azides are potentially explosive.[1][2] The "Rule of

Six" suggests that organic azides are generally safe to handle if the number of carbon atoms (

) plus other atoms is at least six times the number of energetic nitrogens.[1][2][3][4]

2-Azidoethan-1-amine:

,

. Ratio = 0.66.

Verdict:UNSTABLE.

Mitigation: Never isolate the free base. Always maintain as the Hydrochloride salt or in dilute

solution.

Synthesis Workflow (Displacement Route)
The standard synthesis involves nucleophilic substitution of 2-bromoethylamine hydrobromide

with sodium azide.

Protocol:

Dissolution: Dissolve 2-Bromoethylamine hydrobromide (1 eq) in water.
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Azidation: Add Sodium Azide (

, 2.5 eq). Note: Excess

ensures complete conversion.

Reaction: Heat to 80°C for 12–16 hours. Shield the reaction vessel from light.

Workup (CRITICAL):

Cool to room temperature.[5]

To isolate HCl salt: Basify carefully with NaOH (keep cool) to extract the free amine into an

organic solvent (e.g., Ether or DCM) briefly.

IMMEDIATELY treat the organic layer with HCl in Dioxane or Ether.

The 2-Azidoethan-1-amine HCl will precipitate as a solid. Filter and dry under vacuum.
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Figure 2: Safety-critical synthesis workflow emphasizing salt formation.

Start: 2-Bromoethylamine HBr
+ NaN3 (Water)

Heat (80°C, 16h)
Protect from Light

Cool to RT

Decision Point

Isolate Free Base?
(DANGER: EXPLOSIVE)

Avoid

Precipitate Salt
(Add HCl/Ether)

Preferred Route

Product:
2-Azidoethan-1-amine HCl

(Stable Solid)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3088314?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Utility: Click Chemistry Mechanism
This molecule is primarily used to introduce an amine handle via a "Click" reaction (CuAAC:

Copper-Catalyzed Azide-Alkyne Cycloaddition).

Mechanism:

The terminal azide reacts with a terminal alkyne.

Catalyzed by Cu(I), they form a 1,4-disubstituted 1,2,3-triazole.

The resulting linkage is chemically inert and physiologically stable.

Figure 3: CuAAC Click Reaction Mechanism utilizing the azide moiety.
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azide stability and reactivity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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